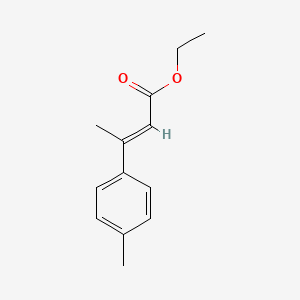
2-Butenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE, also known as p-Tolyl (E)-but-2-enoate, is an organic compound with the molecular formula C11H12O2. It is an ester derived from 4-methylphenol (p-cresol) and crotonic acid. This compound is known for its applications in organic synthesis and various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE typically involves the esterification of 4-methylphenol with crotonic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 4-methylphenylbutanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways to exert their effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2E)-3-(4-methylphenyl)but-2-enoate
- Propyl (2E)-3-(4-methylphenyl)but-2-enoate
- Butyl (2E)-3-(4-methylphenyl)but-2-enoate
Uniqueness
ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from other similar compounds due to variations in the alkyl chain length and steric effects .
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
ethyl (E)-3-(4-methylphenyl)but-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-4-15-13(14)9-11(3)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3/b11-9+ |
Clave InChI |
WVWVJVVXPXGLTC-PKNBQFBNSA-N |
SMILES isomérico |
CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)C |
SMILES canónico |
CCOC(=O)C=C(C)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
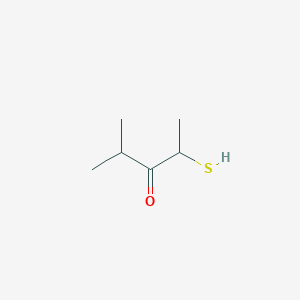
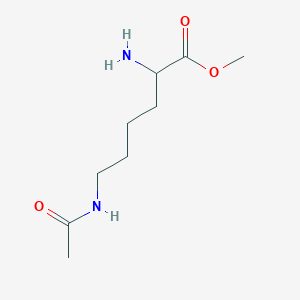

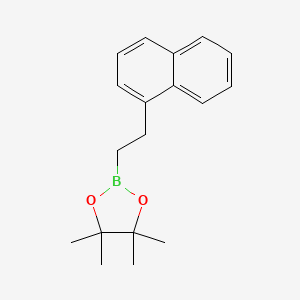
![2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
amine](/img/structure/B13457899.png)
![tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)

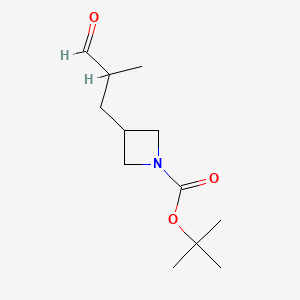
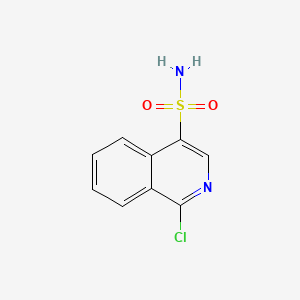
![Tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B13457940.png)
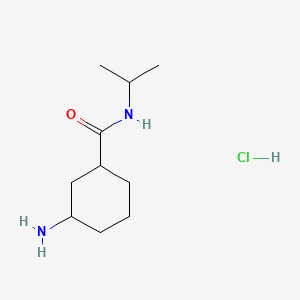
![8-{[(Tert-butoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B13457949.png)
